molecular formula C20H25N3O4 B6474356 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2640970-20-1

4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B6474356
CAS No.: 2640970-20-1
M. Wt: 371.4 g/mol
InChI Key: JJSNWALFUSGORW-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a synthetic organic compound, which means it’s created from simpler chemical substances rather than naturally occurring. This compound is a pyridinone derivative, notable for its diverse functional groups, including methoxy, piperidine, and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparing this compound involves multiple synthetic steps, each incorporating different reaction conditions. The synthesis typically begins with the preparation of the dihydropyridinone core, followed by the introduction of the piperidine and pyridine groups. These steps often require carefully controlled conditions, such as specific temperatures, solvents, and pH levels, to ensure the desired product's purity and yield.

Industrial Production Methods: While lab-scale synthesis focuses on precision, industrial production aims for scalability. Industrial methods might involve batch processing, continuous flow techniques, and optimization of reaction conditions to increase efficiency and reduce costs. Industrial production also emphasizes minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one undergoes various types of reactions, including:

  • Oxidation: This can lead to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions might be used to modify the compound's functional groups.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to catalyze substitution reactions. Solvents like methanol, dichloromethane, or acetonitrile might be used to dissolve reactants and control reaction environments.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound's utility in different applications.

Scientific Research Applications

4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one finds applications across various fields:

  • Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

  • Medicine: Could be explored for therapeutic potentials, including antiviral, antibacterial, or anticancer properties.

  • Industry: Used in developing new materials or as an intermediate in the production of fine chemicals.

Mechanism of Action

Mechanism by which the Compound Exerts its Effects: The compound’s mechanism of action involves interactions with specific molecular targets. It might inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways, depending on its structure and the functional groups present.

Molecular Targets and Pathways Involved: Possible targets include enzymes involved in metabolic pathways, cell surface receptors, and ion channels. The pathways affected could range from signal transduction cascades to gene expression regulation, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: When comparing 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one with similar compounds, its unique structural features, such as the combination of methoxy and pyridinone groups, stand out. These features might confer distinct reactivity or biological activity profiles.

List of Similar Compounds

  • 3-methyl-1,2-dihydropyridin-2-one: Shares the pyridinone core but lacks the methoxy and piperidine groups.

  • 4-methoxy-3-methylpyridine: Contains the methoxy and pyridine moieties but not the dihydropyridinone structure.

  • N-methylpiperidine: A simple piperidine derivative without the pyridinone and methoxy functionalities.

This combination of attributes makes this compound a compound of significant interest for scientific research and industrial applications.

Properties

IUPAC Name

4-methoxy-1-methyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14-11-21-7-4-17(14)27-13-15-5-8-23(9-6-15)20(25)16-12-22(2)19(24)10-18(16)26-3/h4,7,10-12,15H,5-6,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSNWALFUSGORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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